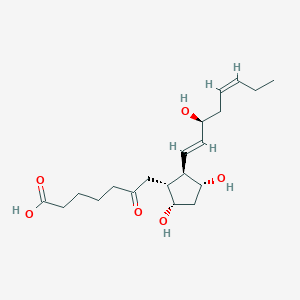
6-Keto-Prostaglandin F1α
Übersicht
Beschreibung
D17, 6-keto Prostaglandin F1a is a cyclooxygenase product of eicosapentaenoic acid, a type of omega-3 fatty acid. This compound is a stable metabolite of prostacyclin, which is a potent vasodilator and inhibitor of platelet aggregation. D17, 6-keto Prostaglandin F1a is involved in various physiological processes, including inflammation, cardiovascular function, and ocular health .
Wissenschaftliche Forschungsanwendungen
D17, 6-keto Prostaglandin F1a has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism and synthesis.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, glaucoma, and other inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and as a biomarker in diagnostic assays .
Wirkmechanismus
Target of Action
D17, 6-keto Prostaglandin F1a, also known as delta(17)-6-Ketoprostaglandin F1alpha, is a cyclooxygenase (COX) product of eicosapentaenoic acid (EPA) in various tissues . It primarily targets vascular endothelium, seminal vesicles, lung, polymorphonuclear leukocytes, and ocular tissues .
Mode of Action
The compound interacts with its targets by being produced as a result of non-enzymatic hydrolysis of prostacyclin in plasma . This interaction leads to a variety of physiological effects, including the inhibition of platelet aggregation and vasodilation .
Biochemical Pathways
D17, 6-keto Prostaglandin F1a is involved in the cyclooxygenase pathway . It is derived mainly from Prostaglandin E1, and is metabolized to 6-Keto Prostaglandin F1a . The affected pathways lead to a variety of downstream effects, including the regulation of vascular tone, platelet function, and inflammation .
Pharmacokinetics
The compound exhibits a short half-life of approximately 3 minutes . It is produced by non-enzymatic hydrolysis of prostacyclin in plasma
Result of Action
The action of D17, 6-keto Prostaglandin F1a results in a variety of molecular and cellular effects. It is a powerful physiologically active platelet anti-aggregating agent and vasodilator . It has been associated with a reduced incidence of glaucoma in patients on a marine-rich (EPA-rich) diet .
Action Environment
Environmental factors can influence the action, efficacy, and stability of D17, 6-keto Prostaglandin F1a. For instance, the presence of other biochemicals in the environment, such as other prostaglandins, can influence its action . Additionally, the compound’s action can be influenced by the physiological state of the individual, such as the presence of diseases like diabetes and hyperlipidemia .
Biochemische Analyse
Biochemical Properties
D17, 6-keto Prostaglandin F1a interacts with various enzymes, proteins, and other biomolecules. It is derived mainly from Prostaglandin E1 and is metabolized to 6-Keto Prostaglandin F1a . The nature of these interactions is complex and varies depending on the specific biomolecules involved .
Cellular Effects
D17, 6-keto Prostaglandin F1a has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly stimulates insulin secretion in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of D17, 6-keto Prostaglandin F1a involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced by non-enzymatic hydrolysis of prostacyclin in plasma with a half-life of 3 minutes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D17, 6-keto Prostaglandin F1a change over time. It has been reported that a delayed and prolonged increase in 6-keto-PGF1 alpha is observed in animals with septic shock .
Dosage Effects in Animal Models
The effects of D17, 6-keto Prostaglandin F1a vary with different dosages in animal models . For instance, it has been found that diosgenin could suppress excessive weight gain, reduce serum levels of total cholesterol and triglycerides, and decrease liver fat accumulation in high-fat diet-induced NAFLD rats .
Metabolic Pathways
D17, 6-keto Prostaglandin F1a is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
D17, 6-keto Prostaglandin F1a is transported and distributed within cells and tissues . The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are complex and depend on the specific cellular context .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D17, 6-keto Prostaglandin F1a typically involves the cyclooxygenase pathway, where eicosapentaenoic acid is converted into prostaglandin intermediates. The key steps include:
Oxidation: of eicosapentaenoic acid to form prostaglandin G3.
Reduction: of prostaglandin G3 to prostaglandin H3.
Non-enzymatic hydrolysis: of prostacyclin to form D17, 6-keto Prostaglandin F1a.
Industrial Production Methods: Industrial production of D17, 6-keto Prostaglandin F1a involves large-scale synthesis using bioreactors that facilitate the enzymatic conversion of eicosapentaenoic acid. The process is optimized for high yield and purity, often involving purification steps such as chromatography and crystallization .
Types of Reactions:
Oxidation: D17, 6-keto Prostaglandin F1a can undergo oxidation to form various oxidized metabolites.
Reduction: It can be reduced to form more stable derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized metabolites: Various oxidized forms of the compound.
Reduced derivatives: More stable forms of the compound with reduced functional groups.
Substituted products: Compounds with different functional groups replacing the hydroxyl groups.
Vergleich Mit ähnlichen Verbindungen
- Prostaglandin E2
- Prostaglandin F2α
- Thromboxane B2
Comparison:
- Prostaglandin E2: Unlike D17, 6-keto Prostaglandin F1a, Prostaglandin E2 is more involved in fever and pain responses.
- Prostaglandin F2α: This compound is primarily associated with uterine contractions and differs in its physiological roles compared to D17, 6-keto Prostaglandin F1a.
- Thromboxane B2: While D17, 6-keto Prostaglandin F1a inhibits platelet aggregation, Thromboxane B2 promotes it, highlighting their opposing roles in hemostasis .
D17, 6-keto Prostaglandin F1a stands out due to its stability and specific role in cardiovascular health and inflammation modulation.
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKNJQYMAGMXTR-CAPHXMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348010 | |
| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68324-95-8 | |
| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068324958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


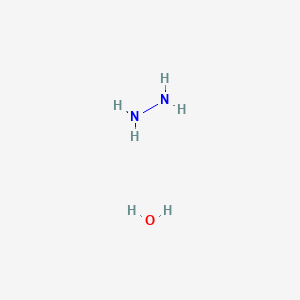


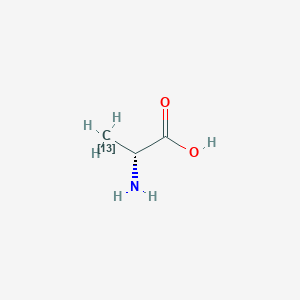

![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)

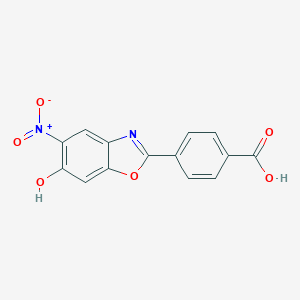
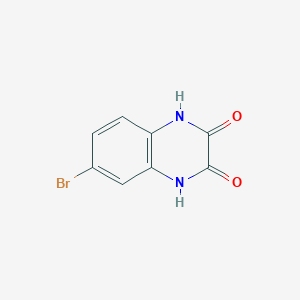
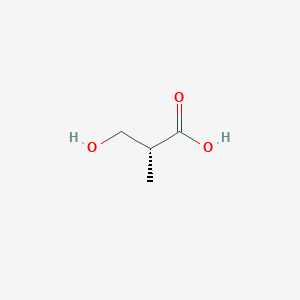

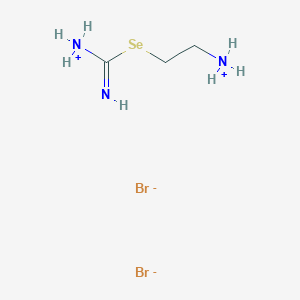
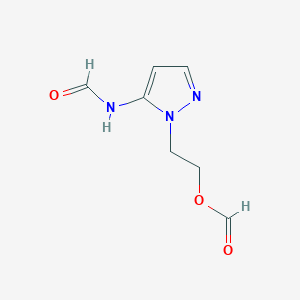
![Bicyclo[3.2.2]non-3-EN-2-one](/img/structure/B159085.png)
